3-Benzyl-4-phenyl-2,5-oxazolidinedione
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Overview
Description
3-Benzyl-4-phenyl-2,5-oxazolidinedione is a heterocyclic compound with the molecular formula C16H13NO3. It is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-phenyl-2,5-oxazolidinedione typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolidinedione ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Scientific Research Applications
3-Benzyl-4-phenyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-1,3-oxazolidinedione
- 3-Methyl-2-oxazolidinone
- 4-(Dimethylamino)pyridine
Uniqueness
3-Benzyl-4-phenyl-2,5-oxazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
159611-50-4 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-benzyl-4-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-14(13-9-5-2-6-10-13)17(16(19)20-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
NXMGMVOZNAQZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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